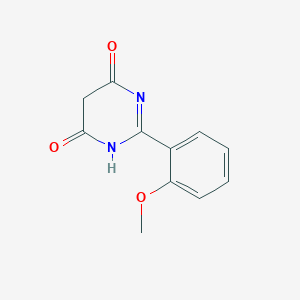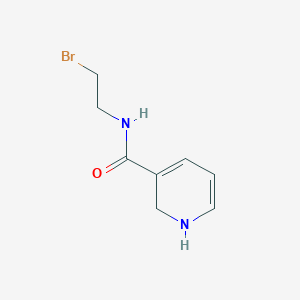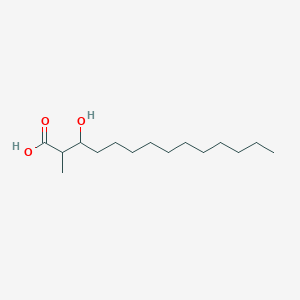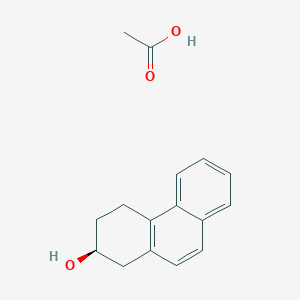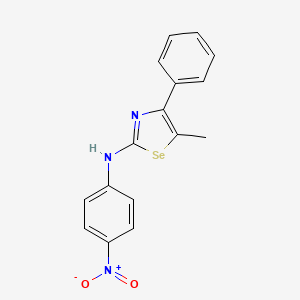
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is a heterocyclic compound containing selenium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the structure adds unique properties that can be exploited for different scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine typically involves the reaction of 4-nitroaniline with 5-methyl-4-phenyl-1,3-selenazole-2-thiol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the selenazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-Methyl-N-(4-aminophenyl)-4-phenyl-1,3-selenazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying selenium biochemistry.
Medicine: Explored for its anticancer and antimicrobial properties due to the presence of selenium and the nitrophenyl group.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
- 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Uniqueness
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63232-07-5 |
|---|---|
Formule moléculaire |
C16H13N3O2Se |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
5-methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C16H13N3O2Se/c1-11-15(12-5-3-2-4-6-12)18-16(22-11)17-13-7-9-14(10-8-13)19(20)21/h2-10H,1H3,(H,17,18) |
Clé InChI |
PCAUSUBMVJSUCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C([Se]1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



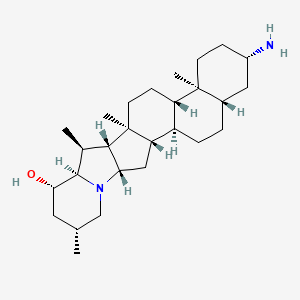


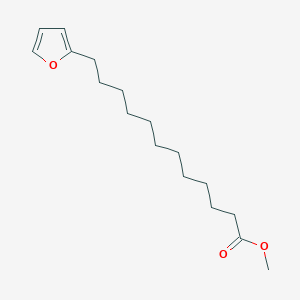
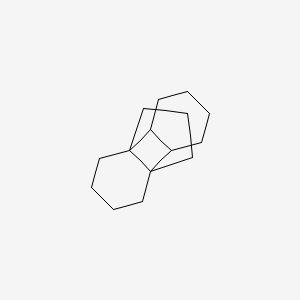
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
